7-Methoxyisoquinoline-4-carboxylic acid is an organic compound characterized by its unique structure, which consists of an isoquinoline core substituted with a methoxy group at the seventh position and a carboxylic acid at the fourth position. Its molecular formula is and it has a molecular weight of approximately 203.19 g/mol . The compound is recognized for its potential pharmacological properties and serves as a building block in various chemical syntheses.
These reactions make 7-methoxyisoquinoline-4-carboxylic acid a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 7-methoxyisoquinoline-4-carboxylic acid:
7-Methoxyisoquinoline-4-carboxylic acid finds applications in various fields:
Interaction studies involving 7-methoxyisoquinoline-4-carboxylic acid primarily focus on its behavior with biological targets:
Several compounds share structural similarities with 7-methoxyisoquinoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Methylisoquinoline-4-carboxylic acid | Contains a methyl group instead of methoxy. | |
| 7-Hydroxyisoquinoline-4-carboxylic acid | Hydroxyl group substitution at the seventh position. | |
| 3-Chloro-7-methoxyisoquinoline-4-carboxylic acid | Chlorine substitution at the third position. |
What sets 7-methoxyisoquinoline-4-carboxylic acid apart from these similar compounds is its specific methoxy substitution pattern and the resulting biological activity profile. This unique combination may enhance its efficacy or selectivity in pharmaceutical applications compared to other isoquinoline derivatives.